3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one
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Overview
Description
3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one: is an organic compound that features a furan ring fused to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the isoxazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The furan and isoxazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan or isoxazole rings .
Scientific Research Applications
3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring with a sulfanylmethyl group.
Benzofuran derivatives: Feature a benzene ring fused to a furan ring.
Rhodanine derivatives: Contain a rhodanine moiety fused to a furan ring.
Uniqueness
3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one is unique due to its combination of furan and isoxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H7NO3/c1-5-7(9-12-8(5)10)6-3-2-4-11-6/h2-4,9H,1H3 |
InChI Key |
HYXZIQSKVSNGRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NOC1=O)C2=CC=CO2 |
Origin of Product |
United States |
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